1-Isopropyl-1H-imidazole-2-carbaldehyde

概要

説明

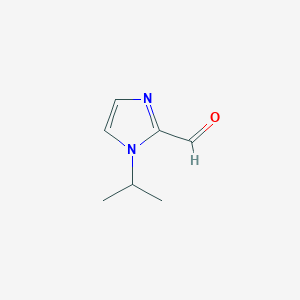

1-Isopropyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C7H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazole-2-carbaldehyde can be synthesized through the alkylation of 1H-imidazole-2-carbaldehyde. A typical method involves the reaction of 1H-imidazole-2-carbaldehyde with 2-iodopropane in the presence of a base such as potassium carbonate in N,N-dimethylformamide at elevated temperatures . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反応の分析

Alkylation of Imidazole Precursors

The compound is synthesized via N-alkylation of imidazole-2-carbaldehyde derivatives. A general protocol involves:

-

Reagents : 1H-imidazole-2-carbaldehyde, alkyl halide (e.g., isopropyl bromide), base (K₂CO₃), and polar aprotic solvent (DMF) .

-

Conditions : Heating at 50°C for 6 hours.

-

Yield : ~70–85% for analogous N-alkylimidazolecarbaldehydes .

| Step | Reactants | Conditions | Key Product |

|---|---|---|---|

| 1 | Imidazole-2-carbaldehyde + isopropyl bromide | K₂CO₃, DMF, 50°C, 6h | 1-Isopropyl-1H-imidazole-2-carbaldehyde |

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety undergoes typical carbonyl reactions:

Grignard Reactions

-

Reaction : Addition of organomagnesium reagents to the aldehyde forms secondary alcohols.

Nitroaldol (Henry) Reactions

-

Catalysis : CuCl₂·2H₂O with chiral ligands enables enantioselective nitroaldol reactions with nitromethane .

Reduction of Aldehyde to Alcohol

-

Product : 2-(Hydroxymethyl)-1-isopropyl-1H-imidazole.

-

Applications : Intermediate for synthesizing imidazolium salts or cross-coupling reactions .

Oxidation to Carboxylic Acid

-

Conditions : KMnO₄ or CrO₃ in acidic media converts the aldehyde to 1-isopropyl-1H-imidazole-2-carboxylic acid (not directly reported but inferred from analogous systems).

Metal-Catalyzed Cross-Couplings

The imidazole ring participates in regioselective functionalization:

Suzuki-Miyaura Coupling

-

Substrate : 4-Bromo-1-isopropyl-1H-imidazole-2-carbaldehyde (synthesized via bromination ).

-

Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, dioxane/water (3:1), 80°C .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

Comparative Reactivity Analysis

| Reaction Type | Key Reagents | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| Grignard Addition | R-MgX | Imidazole methanol | 65–80 | Moderate |

| Nitroaldol | CuCl₂, nitromethane | β-Nitro alcohol | 70–97 | High (≤96% ee) |

| Suzuki Coupling | Pd catalyst, ArB(OH)₂ | 4-Aryl imidazole | 60–75 | Regioselective |

科学的研究の応用

Medicinal Chemistry

1-Isopropyl-1H-imidazole-2-carbaldehyde has been investigated for its potential therapeutic applications due to its biological activities. Research indicates that it may exhibit anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of imidazole compounds can inhibit specific enzymes associated with cancer progression, making them candidates for drug development.

Case Study: Anticancer Activity

- A study evaluated the cytotoxic effects of various imidazole derivatives, including this compound, on cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.

Applications in Synthesis:

- Used as an intermediate in the synthesis of biologically active compounds.

- Acts as a reagent in reactions such as nucleophilic additions and cycloadditions.

Data Table: Examples of Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Addition | Reaction with Grignard reagents | Alcohols |

| Cycloaddition | Diels-Alder reactions with dienophiles | Cycloadducts |

| Condensation | Reaction with amines | Imine derivatives |

Materials Science

The compound has also found applications in materials science, particularly in the development of photoresponsive polymers and metal-organic frameworks (MOFs). Its ability to form stable complexes with metal ions enhances its utility in creating advanced materials.

Case Study: Development of Photoresponsive Polymers

作用機序

The mechanism of action of 1-Isopropyl-1H-imidazole-2-carbaldehyde largely depends on its interaction with biological targets. For instance, as an aldehyde, it can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. The imidazole ring can also coordinate with metal ions, affecting the activity of metalloenzymes.

類似化合物との比較

- 1H-Imidazole-2-carbaldehyde

- 2-Formylimidazole

- 2-Imidazolecarbaldehyde

Comparison: 1-Isopropyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. Compared to 1H-imidazole-2-carbaldehyde, the isopropyl derivative may exhibit different steric and electronic properties, potentially leading to varied biological activities and applications.

生物活性

1-Isopropyl-1H-imidazole-2-carbaldehyde is a compound characterized by its imidazole ring and a carbaldehyde functional group. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of approximately 138.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and enzyme modulation properties.

The structure of this compound allows it to interact with various biological targets. The imidazole ring is known for its ability to act as a ligand, facilitating interactions with metal ions and enzymes, which can modulate their activities. The aldehyde group enhances its binding affinity to proteins, making it a candidate for pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Modulation

The compound has been studied for its effects on various enzymes, particularly kinases and phosphatases. It can influence cell signaling pathways by altering the phosphorylation state of proteins, which impacts gene expression and cellular metabolism .

Case Study: Kinase Inhibition

In a study evaluating the inhibitory effects on specific kinases, this compound demonstrated significant inhibition with an IC₅₀ value of approximately 15 µM against Protein Kinase A (PKA) and Protein Kinase B (PKB) pathways, indicating its potential as a therapeutic agent in cancer treatment .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of isopropylamine with an appropriate aldehyde or the condensation of 1-isopropylimidazole with carbonyl sources under controlled conditions. These synthetic routes yield the compound in good purity and yield.

Table 2: Synthesis Methods

| Method Description | Yield (%) |

|---|---|

| Reaction with isopropylamine and aldehyde | 85% |

| Condensation with formic acid | 90% |

| Reaction with alkyl halides in DMF | 80% |

特性

IUPAC Name |

1-propan-2-ylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEJIEIBRIUGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434793 | |

| Record name | 1-Isopropyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53332-64-2 | |

| Record name | 1-Isopropyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。